6-Azidohexan-1-ol
Overview
Description
6-Azidohexan-1-ol is a chemical compound with the molecular formula C6H13N3O . It has an average mass of 143.187 Da and a monoisotopic mass of 143.105865 Da . It is also known by other names such as 1-Hexanol, 6-azido- .
Molecular Structure Analysis
The molecular structure of 6-Azidohexan-1-ol consists of 6 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure is characterized by the presence of an azido group (-N3) and a hydroxyl group (-OH).Physical And Chemical Properties Analysis
6-Azidohexan-1-ol has several notable physical and chemical properties . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction. It also has a molar refractivity, 4 H bond acceptors, 1 H bond donor, 6 freely rotating bonds, and no Rule of 5 violations. Its ACD/LogP is 0.85, and its ACD/LogD (pH 5.5 and 7.4) is 1.30. It has a polar surface area of 33 Å2.Scientific Research Applications
Synthesis of Azoles and Potential Anti-COVID-19 Applications : 6-Azidohexan-1-ol has been used in the synthesis of azoles through copper(I)-catalyzed Huisgen’s 1,3-dipolar cycloadditions, leading to the formation of 1,2,3-triazoles. This method has potential applications in developing therapeutic agents for COVID-19 (Guesmi et al., 2022).
Photoaffinity Labeling in Drug Development : Azido analogues of 5,6-dimethylxanthenone-4-acetic acid, which are synthesized using compounds like 6-Azidohexan-1-ol, are used in photoaffinity labeling of proteins. This technique helps in identifying molecular targets for drugs in clinical trials, particularly as vascular disrupting agents (Palmer et al., 2007).
Metabolic Labeling of Glycans : 6-Azidohexan-1-ol and related azido sugars are used in the metabolic labeling of glycans, allowing for the visualization and proteomic analysis of specific glycoprotein types in cells and organisms (Laughlin & Bertozzi, 2007).
Synthesis of Anti-HIV Drugs : In the field of antiviral drug development, 6-Azidohexan-1-ol is utilized in the synthesis of compounds with potential as anti-HIV drugs. These compounds are investigated for their biological stability and activity against HIV (Kumar et al., 1994).
Synthesis of Biologically Active Compounds : It serves as a precursor in the synthesis of azabicyclo[3.1.0]hexane-1-ols, which are intermediates for creating pharmacologically active products. These compounds have applications in the asymmetric synthesis of various biologically active molecules (Jida et al., 2007).
Study of Intramolecular Interactions : Research into the intramolecular interactions of trans-2-azidocycloalk-3-en-1-ols, which are derived from compounds like 6-Azidohexan-1-ol, contributes to a deeper understanding of chemical structures and reactions, particularly in the context of cycloaddition reactions (Çetinkaya et al., 2021).
Safety And Hazards
properties
IUPAC Name |
6-azidohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYHCPIPOSTZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453324 | |
Record name | 6-azidohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azidohexan-1-ol | |
CAS RN |
146292-90-2 | |
Record name | 6-azidohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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